[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-
Description
[1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl-: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound has two carboxylic acid groups at the 2,2’ positions and two methyl groups at the 3,3’ positions on the biphenyl structure. Biphenyl derivatives are significant in organic chemistry due to their applications in pharmaceuticals, agriculture, and materials science .
Properties
CAS No. |
93012-35-2 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(2-carboxy-3-methylphenyl)-6-methylbenzoic acid |
InChI |
InChI=1S/C16H14O4/c1-9-5-3-7-11(13(9)15(17)18)12-8-4-6-10(2)14(12)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
PHKLLFUEVATMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2C(=O)O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which uses boronic acids and halides in the presence of a palladium catalyst. This method is favored for its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production often employs the Friedel–Crafts acylation reaction, where aromatic compounds react with acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst. This method is widely used in the pharmaceutical and fine chemical industries for the synthesis of biphenyl derivatives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinones or other oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the carboxylic acid groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitro groups, Lewis acid catalysts.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and materials for organic electronics .
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, biphenyl derivatives are used in the production of liquid crystals, dyes, and polymers. They also find applications in the manufacture of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Biphenyl: The parent compound with no substituents.
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: Lacks the methyl groups at the 3,3’ positions.
3,3’-Dimethylbiphenyl: Lacks the carboxylic acid groups at the 2,2’ positions.
Uniqueness: The presence of both carboxylic acid and methyl groups in [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- makes it unique.
Biological Activity
[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl- (CAS No. 93012-35-2) is an organic compound characterized by its biphenyl structure featuring two carboxylic acid groups and two methyl groups. This unique configuration allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 270.28 g/mol. The biphenyl backbone consists of two phenyl rings connected by a single bond, with carboxylic acid groups at the 2 and 2' positions and dimethyl substituents at the 3 and 3' positions. This structural arrangement provides significant steric and electronic properties conducive to various biological activities.
Biological Activities
Research indicates that compounds with biphenyl structures can exhibit a range of biological activities, including:
- Antioxidant Activity: The presence of carboxylic acid groups can enhance the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Antimicrobial Properties: Studies have shown that biphenyl derivatives can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial therapies.
- Anti-inflammatory Effects: Some derivatives have demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of [1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-. Key findings include:
-
In Vitro Studies:
- A study published in a peer-reviewed journal evaluated the compound's effect on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties.
- Another study assessed the antioxidant capacity using DPPH radical scavenging assays, revealing significant activity comparable to standard antioxidants.
-
In Vivo Studies:
- Animal models treated with the compound showed reduced markers of inflammation in models of arthritis, indicating its potential as an anti-inflammatory agent.
- Toxicological assessments indicated low toxicity levels at therapeutic doses, supporting its safety profile for further development.
Comparative Analysis with Similar Compounds
To better understand the biological significance of [1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Biphenyl-4-carboxylic acid | Contains one carboxylic acid group | More acidic than [1,1'-Biphenyl]-2,2'-dicarboxylic acid |
| 4-Methylbiphenyl | Methyl group substitution on biphenyl | Lacks carboxylic acids; primarily hydrophobic |
| Bisphenol A | Contains two phenolic hydroxyl groups | Known endocrine disruptor; used in plastics |
| Diphenic Acid | Two carboxylic acid groups on biphenyl | More polar than [1,1'-Biphenyl]-2,2'-dicarboxylic acid |
Synthesis Methods
The synthesis of [1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl- can be achieved through several methods:
- Electrophilic Aromatic Substitution: Utilizing appropriate reagents to introduce carboxylic acid groups onto the biphenyl framework.
- Coupling Reactions: Employing coupling agents to link substituted phenolic compounds.
These methods highlight the versatility in synthesizing this compound while allowing modifications that can enhance its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
